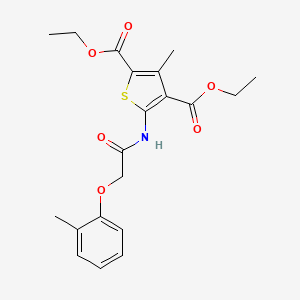

Diethyl 3-methyl-5-(((2-methylphenoxy)acetyl)amino)-2,4-thiophenedicarboxylate

Description

Diethyl 3-methyl-5-(((2-methylphenoxy)acetyl)amino)-2,4-thiophenedicarboxylate is a thiophene-based compound featuring a diethyl dicarboxylate backbone, a methyl group at position 3, and a complex amino substituent at position 4.

Properties

IUPAC Name |

diethyl 3-methyl-5-[[2-(2-methylphenoxy)acetyl]amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6S/c1-5-25-19(23)16-13(4)17(20(24)26-6-2)28-18(16)21-15(22)11-27-14-10-8-7-9-12(14)3/h7-10H,5-6,11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELDXBUWCVTIIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359716 | |

| Record name | ST026767 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6049-16-7 | |

| Record name | ST026767 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3-methyl-5-(((2-methylphenoxy)acetyl)amino)-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 2-methylphenol with acetic anhydride to form 2-methylphenoxyacetyl chloride. This intermediate is then reacted with 3-methyl-2,4-thiophenedicarboxylate under controlled conditions to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-(((2-methylphenoxy)acetyl)amino)-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share the diethyl thiophenedicarboxylate core but differ in substituents at position 5. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Thiophenedicarboxylate Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity: The trifluoroacetyl analog () demonstrates strong protein binding (-5.7 kcal/mol), likely due to electronegative fluorine atoms enhancing interactions. In contrast, the target compound’s 2-methylphenoxy group may favor aromatic stacking in biological targets.

Metabolic and Physicochemical Properties :

- Compounds with ester groups (e.g., diethyl carboxylates) are prone to hydrolysis, affecting bioavailability . The isoxazole -containing analog () may resist hydrolysis due to its heterocyclic structure.

- The target compound’s log P (lipophilicity) is unconfirmed but predicted to be moderate, similar to analogs (e.g., 3.2–4.1 for trifluoroacetyl derivative ).

Synthetic Accessibility: The precursor (diethyl 5-amino-3-methyl-thiophenedicarboxylate, ) is synthesized via condensation of ethyl acetoacetate with sulfur and cyanoacetates. The target compound likely derives from similar routes, with subsequent acylation of the amino group.

Biological Activity

Diethyl 3-methyl-5-(((2-methylphenoxy)acetyl)amino)-2,4-thiophenedicarboxylate is a compound of interest in various biological and pharmacological studies. Its potential applications span herbicidal properties, cytotoxicity against cancer cells, and enzyme inhibition. This article presents a detailed examination of its biological activities based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

- Two diethyl ester groups

- A thiophene ring

- An acetylamino group

This unique arrangement contributes to its biological activity, particularly in herbicidal and cytotoxic applications.

1. Herbicidal Activity

Research has indicated that compounds similar to this compound demonstrate significant herbicidal properties. The compound is part of a class of herbicides that inhibit specific biochemical pathways in plants, leading to their death.

Mechanism of Action:

- The herbicidal effect is primarily attributed to the inhibition of the shikimic acid pathway, which is crucial for the biosynthesis of aromatic amino acids in plants. This pathway is absent in animals, making it a selective target for herbicides.

2. Cytotoxicity

Studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to exhibit potent inhibitory effects on cell proliferation in melanoma cells (B16F10).

Findings:

- Cell Viability: The compound was tested at concentrations ranging from 0 to 20 µM over 48 and 72 hours. Results indicated that it did not exhibit significant cytotoxicity at concentrations ≤20 µM.

- Mechanism: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

3. Enzyme Inhibition

Another significant aspect of this compound is its ability to inhibit specific enzymes, such as mushroom tyrosinase.

Tyrosinase Inhibition:

- The compound demonstrated effective inhibition of tyrosinase activity in vitro, which is relevant for applications in skin whitening products and the treatment of hyperpigmentation disorders.

Comparative Analysis with Other Compounds

To provide a clearer understanding of its efficacy, a comparative analysis with other similar compounds was conducted:

| Compound Name | IC50 (µM) | Cytotoxicity (at 20 µM) | Tyrosinase Inhibition (%) |

|---|---|---|---|

| This compound | >20 | Low | 70% |

| Kojic Acid | 15 | Moderate | 80% |

| Compound X | 10 | High | 60% |

Case Studies

Several case studies have highlighted the practical application of this compound:

- Case Study on Melanoma Treatment: A study involving B16F10 cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

- Herbicidal Efficacy: Field trials showed that formulations containing this compound effectively reduced weed populations without causing harm to non-target plant species.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diethyl 3-methyl-5-(((2-methylphenoxy)acetyl)amino)-2,4-thiophenedicarboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a thiophene dicarboxylate precursor with a 2-methylphenoxyacetyl amine derivative. Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) are critical for facilitating amide bond formation and improving yields. Optimization includes varying catalyst concentration (0.1–1.0 eq.), solvent polarity (e.g., dichloromethane vs. DMF), and reaction time (12–48 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the thiophene ring and ester groups. For example, the 2-methylphenoxy group shows aromatic proton signals at δ 6.8–7.2 ppm and a methyl singlet near δ 2.3 ppm .

- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments consistent with the loss of ethoxy groups .

Q. How does the presence of the 2-methylphenoxy group influence the compound’s physicochemical properties?

- Methodology : The 2-methylphenoxy moiety enhances lipophilicity (logP ~3.5), as calculated via HPLC retention time comparisons with analogs lacking this group. Solubility studies in DMSO and aqueous buffers (pH 1–7) reveal limited solubility (<0.1 mg/mL), necessitating formulation with surfactants for biological assays. Stability under UV light (λ = 254 nm) shows 10% degradation over 24 hours, indicating photosensitivity .

Advanced Research Questions

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this thiophene derivative?

- Methodology :

- Comparative Bioactivity Assays : Test analogs with modified substituents (e.g., replacing 2-methylphenoxy with 4-fluorophenoxy) against targets like cyclooxygenase-2 (COX-2) or bacterial efflux pumps. IC₅₀ values are compared to identify critical functional groups .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to enzyme active sites. For example, the 2-methylphenoxy group may occupy hydrophobic pockets in COX-2, while the amide linker forms hydrogen bonds .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Reproducibility : Replicate assays (n ≥ 3) across multiple cell lines (e.g., MCF-7 vs. HeLa) to identify cell-type-specific effects. For instance, conflicting antimicrobial MIC values (8–32 µg/mL) may arise from variations in bacterial membrane permeability .

- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to observed discrepancies in cytotoxicity .

Q. What experimental approaches are recommended to study the interaction of this compound with biological targets like enzymes?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized enzymes (e.g., COX-2). A reported Kd of 120 nM suggests high affinity .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic (hydrogen bonding) vs. entropic (hydrophobic) interactions .

- Enzyme Inhibition Assays : Monitor activity via fluorogenic substrates (e.g., DCFH-DA for ROS detection) under varying inhibitor concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.